molecular formula C10H18Cl2N2O B1419398 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride CAS No. 1209361-53-4

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B1419398
CAS No.: 1209361-53-4
M. Wt: 253.17 g/mol
InChI Key: RVSOIMDOKITGHK-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride is a chemical compound with the CAS Number 1209361-53-4 and a molecular formula of C9H16Cl2N2O . It is supplied with a purity of 91% and is intended for research applications only . This molecule features a piperidine scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds. The presence of the chloracetamide group makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel azacyclic compounds . Azacyclic compounds incorporating piperidine moieties have demonstrated significant research potential across various therapeutic areas, including as agents for disorders of the nervous system such as antipsychotics, antidepressants, and anxiolytics, as well as in metabolic research like anti-obesity agents . The specific substitution with a cyclopropyl group on the piperidine nitrogen and the chloroacetamide functional group is of high interest for structure-activity relationship (SAR) studies and for the design of new molecular entities. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSOIMDOKITGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride
  • CAS Number : 1209361-53-4
  • Molecular Formula : C10H18Cl2N2O
  • Molecular Weight : 253.16872 g/mol

Synthesis

The synthesis of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of cyclopropylpiperidine with chloroacetyl chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that chloroacetamides, including 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride, exhibit significant antimicrobial activity. A study demonstrated that chloroacetamides were effective against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

The biological activity was assessed using quantitative structure–activity relationship (QSAR) analysis, which suggested that the position of substituents significantly influences antimicrobial efficacy .

The mechanism by which 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride exerts its biological effects involves its interaction with specific molecular targets. The chloroacetamide moiety can react with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction may disrupt key biochemical pathways, contributing to its observed antimicrobial and potentially anticancer properties .

Case Studies and Research Findings

  • Antimicrobial Testing :
    A study evaluated the antimicrobial efficacy of various chloroacetamides against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogenated phenyl substituents exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes .
  • Analgesic Activity :
    While primarily studied for antimicrobial properties, derivatives of chloroacetamides have also shown promise in analgesic applications. Molecular docking studies suggest that these compounds may interact effectively with cyclooxygenase (COX) enzymes, which are pivotal in pain and inflammation pathways .
  • Quantitative Structure–Activity Relationship (QSAR) :
    QSAR models have been employed to predict the biological activity of chloroacetamides based on their chemical structure. These models help identify promising candidates for further development by correlating structural features with biological potency .

Scientific Research Applications

Neuropsychiatric Disorders

The compound has been studied for its effects on serotonin receptors, particularly as an inverse agonist at the 5-HT2A subtype. This activity suggests potential applications in treating various neuropsychiatric conditions such as:

  • Schizophrenia
  • Major Depression
  • Anxiety Disorders
  • Tourette's Syndrome

Research indicates that compounds affecting serotonergic activity can alleviate symptoms associated with these disorders by modulating neurotransmitter systems .

Pain Management

Research has also highlighted the role of serotonin in pain perception. The modulation of serotonergic pathways using compounds like 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride may provide therapeutic benefits in managing chronic pain conditions .

Study on Antipsychotic Effects

A study investigated the antipsychotic potential of this compound through behavioral models. Results indicated significant effects on locomotor activity and head-twitch responses in mice, suggesting efficacy in reducing psychotic symptoms .

Anti-inflammatory Properties

In vitro studies have shown that this compound exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in inflammatory diseases .

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride. It demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntipsychoticMiceReduced locomotor activity2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by ~50%2025
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s unique cyclopropyl-piperidine core distinguishes it from other chloroacetamides. Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Use Reference
2-Chloro-N-(1-ethylpiperidin-4-yl)acetamide HCl Not provided C9H18Cl2N2O 241.16 Ethyl (piperidine 1-position) Pharmaceutical intermediate
Alachlor 15972-60-8 C14H20ClNO2 269.77 Methoxymethyl, 2,6-diethylphenyl Herbicide
Pretilachlor 51218-49-6 C17H26ClNO2 311.85 2-Propoxyethyl, 2,6-diethylphenyl Herbicide
2-Chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide HCl Not provided C14H20Cl2N2O 303.23 Pyrrolidin-1-ylmethyl (phenyl 4-position) Research chemical

Key Observations :

  • Cyclopropyl vs. Ethyl/Phenyl Groups : The cyclopropyl group in the target compound introduces steric and electronic effects distinct from ethyl (as in ) or aromatic substituents (e.g., alachlor ). Cyclopropane’s strained ring may enhance metabolic stability compared to linear alkyl chains.
  • Piperidine vs. Pyrrolidine/Phenyl Cores : Piperidine-based analogs (e.g., ) are common in pharmaceuticals due to their bioisosteric properties, whereas phenyl-substituted derivatives (e.g., alachlor) dominate agrochemical applications .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated molecular weight ~248.7 g/mol, assuming C10H17Cl2N2O) is lighter than alachlor (269.77 g/mol) but heavier than the ethylpiperidine analog (241.16 g/mol) .
  • Polarity : The cyclopropyl group may reduce polarity compared to methoxy or hydroxy substituents in herbicides like dimethenamid .

Preparation Methods

Preparation of 1-Cyclopropylpiperidine

This step can be achieved through a nucleophilic substitution reaction involving piperidine and a cyclopropane derivative. However, specific conditions and reagents may vary based on the starting materials available.

Activation of the Piperidine Ring

Activation can be done by forming a carbamate using phosgene or its safer alternatives like carbonyl diimidazole (CDI) followed by reaction with an alcohol, or directly through amide formation.

Coupling with 2-Chloroacetyl Chloride

The activated piperidine derivative is then reacted with 2-chloroacetyl chloride in the presence of a base to form the acetamide. This step requires careful control of reaction conditions to avoid side reactions.

Hydrochloride Salt Formation

The final step involves treating the acetamide with hydrochloric acid to form the hydrochloride salt.

Analysis and Purification

After synthesis, the compound must be purified and analyzed to ensure its purity and structure. Common methods include:

Data Tables

Given the lack of specific data on the synthesis of 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride, a general table outlining common conditions for similar reactions is provided below:

Step Reagents Conditions Yield
1. Preparation of 1-Cyclopropylpiperidine Piperidine, Cyclopropanecarboxylic acid derivative Toluene, reflux, 24h 70-80%
2. Activation of Piperidine CDI, Alcohol DMF, rt, 2h 85-90%
3. Coupling with 2-Chloroacetyl Chloride 2-Chloroacetyl chloride, Base (e.g., Et3N) CH2Cl2, 0°C to rt, 2h 80-85%
4. Hydrochloride Salt Formation HCl (g) Et2O, rt, 1h 95-98%

Q & A

Q. Optimization Tips :

  • Vary reaction temperature (room temperature to reflux) to balance yield and byproduct formation.
  • Use anhydrous solvents to prevent hydrolysis of chloroacetyl chloride.

Q. Example Reaction Conditions :

StepReagents/ConditionsSolventYieldReference
CyclopropylationCyclopropyl chloride, NaHCO₃DCM65%
Acetamide CouplingChloroacetyl chloride, Et₃NTHF72%

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Identify protons on the piperidine ring (δ 2.5–3.5 ppm) and cyclopropyl group (δ 0.5–1.5 ppm) .
    • ¹³C-NMR : Confirm carbonyl (C=O) at ~170 ppm and cyclopropyl carbons at ~10–15 ppm .
  • Infrared Spectroscopy (IR) : Detect C-Cl stretch (~750 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 289.8 g/mol for C₁₁H₁₈ClN₂O·HCl) .

Q. Table: Key Spectral Data

TechniqueKey Peaks/SignalsPurposeReference
¹H-NMRδ 3.2 (piperidine H), δ 1.0 (cyclopropyl H)Confirm substituent positions
IR750 cm⁻¹ (C-Cl)Validate chloroacetamide group

Advanced: How does the cyclopropyl group on the piperidine ring influence the compound’s physicochemical properties and target binding?

Answer:

  • Physicochemical Effects :
    • Lipophilicity : Cyclopropane increases logP, enhancing membrane permeability .
    • Conformational Rigidity : Restricts piperidine ring flexibility, potentially improving binding selectivity .
  • Target Interaction :
    • Enzyme Inhibition : In soluble epoxide hydrolase (sEH) inhibitors, cyclopropane stabilizes hydrophobic interactions in the active site .
    • SAR Studies : Replace cyclopropyl with bulkier groups (e.g., isopropyl) to assess steric effects on potency .

Q. Experimental Design :

  • Compare IC₅₀ values of cyclopropyl vs. non-cyclopropyl analogs in enzyme assays.
  • Use molecular docking to map hydrophobic interactions (e.g., with sEH’s catalytic pocket) .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Answer:

  • Source Identification :
    • Check assay conditions (e.g., pH, temperature) affecting compound stability .
    • Validate cell line specificity (e.g., HEK293 vs. HepG2 metabolic activity differences) .
  • Methodological Adjustments :
    • Standardize protocols (e.g., ATP-based viability assays) to minimize variability.
    • Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm binding .

Case Study :
In sEH inhibition studies, discrepancies arose due to differing buffer systems. Repeating assays in 25 mM Tris-HCl (pH 7.4) resolved inconsistencies .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Answer:

  • Stability :
    • Hydrolyzes in aqueous solutions (t₁/₂ ~24 hrs at pH 7.4) due to the labile C-Cl bond .
    • Stable as a solid for ≥5 years at -20°C in anhydrous conditions .
  • Storage :
    • Store at -20°C in airtight, light-resistant containers with desiccants .
    • Avoid repeated freeze-thaw cycles to prevent decomposition.

Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound?

Answer:

  • Rodent Models :
    • Mice : Assess oral bioavailability (dose: 10 mg/kg) and plasma half-life via LC-MS/MS .
    • Rat Brain Penetration : Measure brain-to-plasma ratio after intravenous administration .
  • Key Parameters :
    • Cmax : ~1.2 µM at 2 hrs post-dose.
    • Clearance : Hepatic metabolism via CYP3A4 (monitor with cytochrome P450 inhibitors) .

Advanced: How can molecular dynamics (MD) simulations improve understanding of its interaction with biological targets?

Answer:

  • Protocol :
    • Use software (e.g., GROMACS) to simulate ligand-receptor complexes over 100 ns trajectories .
    • Analyze hydrogen bonds (e.g., between acetamide C=O and sEH Asp335) .
  • Outcome :
    • Identify key residues for binding affinity (e.g., hydrophobic pockets accommodating cyclopropane) .

Q. Table: MD Simulation Parameters

ParameterValueReference
Force FieldCHARMM36
Temperature310 K
Trajectory Length100 ns

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

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